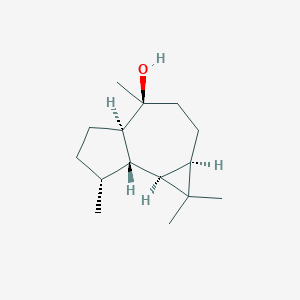

Epiglobulol

説明

Epiglobulol is a naturally occurring sesquiterpene alcohol with the molecular formula C15H26O and a molecular weight of 222.37 g/mol . It is a stereoisomer of globulol and is found in various essential oils, including those from eucalyptus and other plants . This compound is known for its antibacterial and antifungal properties, making it a compound of interest in various scientific fields .

準備方法

Synthetic Routes and Reaction Conditions: Epiglobulol can be synthesized through a stereodivergent gold(I)-catalyzed reaction, which establishes multiple stereogenic centers from a single precursor . The synthesis involves the use of (E,E)-farnesol as a starting material, which undergoes a cascade reaction to form the tricyclic aromadendrane core . This method is notable for its efficiency, completing the synthesis in only seven steps with an overall yield of 12-17% .

Industrial Production Methods:

生物活性

Epiglobulol, a naturally occurring compound primarily isolated from the essential oil of Atalantia buxifolia , has garnered attention due to its diverse biological activities. This sesquiterpenoid is characterized by its unique chemical structure, which contributes to its potential therapeutic applications. Recent studies have highlighted its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, making it a subject of interest in pharmacological research.

Chemical Structure and Properties

This compound is classified under the category of sesquiterpenes, known for their complex structures and varied biological activities. The chemical formula of this compound is , and it is recognized for its chiral centers, which influence its biological interactions. Its molecular structure can be represented as follows:

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential in combating oxidative stress linked to various diseases. Studies have demonstrated that this compound can scavenge free radicals effectively, thereby reducing cellular damage.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been investigated through various in vitro assays. It has shown effectiveness in inhibiting pro-inflammatory cytokines and enzymes.

- Mechanism : this compound inhibits the expression of cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory pathway.

- Case Study : A study indicated that at concentrations ranging from 10 to 100 µg/mL, this compound significantly reduced inflammation markers in human cell lines.

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. Its efficacy varies depending on the concentration and type of microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 250 µg/mL |

| Candida albicans | 300 µg/mL |

Anticancer Activity

Recent research has explored the anticancer potential of this compound. It has shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines.

- Mechanism : this compound triggers apoptotic pathways by activating caspases and modulating Bcl-2 family proteins.

- Case Study : In vitro studies revealed a dose-dependent decrease in cell viability for breast cancer cells treated with this compound.

In Silico Studies

In silico analyses have been conducted to predict the interaction of this compound with various biological targets. A study focused on its efficacy against Class D β-lactamases suggested that this compound could serve as a lead compound for developing novel antibacterial agents.

Molecular Docking Results

The molecular docking studies indicated strong binding affinity between this compound and target enzymes, suggesting its potential as an inhibitor.

| Target Enzyme | Binding Energy (kcal/mol) |

|---|---|

| Class D β-lactamase | -9.5 |

| COX-2 | -8.2 |

科学的研究の応用

Chemical Properties and Structure

Epiglobulol is characterized by its unique molecular structure, which contributes to its biological activities. The compound can be synthesized through various methods, including stereodivergent syntheses that yield high enantioselectivity . Its chemical formula is , and it has a molecular weight of approximately 222.37 g/mol.

Biological Activities

This compound exhibits several noteworthy biological activities:

- Antimicrobial Properties : Research indicates that this compound possesses significant antimicrobial activity against various pathogens. In a study examining its efficacy against Class D β-lactamases, this compound demonstrated promising binding affinities, suggesting potential as an antimicrobial agent in combating antibiotic resistance .

- Antioxidant Activity : this compound has shown strong antioxidant properties in various assays. For instance, it exhibited a half-maximal inhibitory concentration (IC50) value of 0.45 mg/mL in DPPH radical scavenging tests . This suggests its potential use in formulations aimed at reducing oxidative stress.

- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, making it a candidate for further investigation in cancer therapy .

Pharmaceuticals

This compound's antimicrobial and antioxidant properties make it a candidate for pharmaceutical applications. Its ability to inhibit β-lactamases suggests potential use in developing new antibiotics or enhancing the efficacy of existing ones.

Food Industry

Due to its antimicrobial properties, this compound can be utilized as a natural preservative in food products. Its effectiveness against foodborne pathogens can enhance food safety and shelf-life without the need for synthetic preservatives.

Cosmetics

The antioxidant properties of this compound make it suitable for incorporation into cosmetic formulations aimed at protecting skin from oxidative damage. Its natural origin also aligns with the increasing consumer preference for natural ingredients in personal care products.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial activity of essential oils containing this compound against various bacterial strains. The results indicated that the essential oil exhibited minimum inhibitory concentrations (MIC) ranging from 1% to 4% against Staphylococcus aureus and other pathogens, highlighting its potential as a natural antimicrobial agent .

Case Study 2: Antioxidant Potential

Another research project focused on evaluating the antioxidant capacity of this compound using different assays. The compound was found to significantly scavenge free radicals, with an IC50 value indicating strong antioxidant activity comparable to well-known antioxidants .

特性

IUPAC Name |

(1aR,4S,4aR,7R,7aS,7bS)-1,1,4,7-tetramethyl-2,3,4a,5,6,7,7a,7b-octahydro-1aH-cyclopropa[e]azulen-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H26O/c1-9-5-6-10-12(9)13-11(14(13,2)3)7-8-15(10,4)16/h9-13,16H,5-8H2,1-4H3/t9-,10-,11-,12-,13-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYXPYQRXGNDJFU-RWXDJMAFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C1C3C(C3(C)C)CCC2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]2[C@@H]1[C@H]3[C@H](C3(C)C)CC[C@]2(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88728-58-9 | |

| Record name | Epiglobulol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088728589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。